molecular formula C11H11NS3 B13752685 Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate CAS No. 51741-78-7

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate

Cat. No.: B13752685
CAS No.: 51741-78-7
M. Wt: 253.4 g/mol
InChI Key: NUJLHAURLLYKRL-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate is a heterocyclic compound featuring a benzothiazole core fused with a dithioacetate moiety. The methyl ester group at the dithioacetate position and the 3-methyl substitution on the benzothiazole ring contribute to its unique electronic and steric properties.

Its reactivity and electronic characteristics are influenced by the electron-withdrawing dithioacetate group and the aromatic benzothiazole system.

Properties

CAS No.

51741-78-7

Molecular Formula

C11H11NS3

Molecular Weight

253.4 g/mol

IUPAC Name

methyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanedithioate

InChI

InChI=1S/C11H11NS3/c1-12-8-5-3-4-6-9(8)15-10(12)7-11(13)14-2/h3-7H,1-2H3

InChI Key

NUJLHAURLLYKRL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=S)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate typically involves the reaction of 3-methylbenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then reacts with methyl iodide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate with key analogs:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties Applications References
This compound Benzothiazole + dithioacetate Methyl ester, 3-methylbenzothiazole ~279.4 (estimated) Conjugated system, sulfur-rich Materials science, pharmaceuticals
Luliconazole (C₁₄H₉Cl₂N₃S₂) Ketene dithioacetate + imidazole Imidazole, dichlorophenyl 354.3 Lipophilic, antifungal activity Antifungal therapy
Ethyl dithioacetate (C₄H₈S₂) Dithioacetate ester Ethyl ester 120.24 Volatile (b.p. 61°C at 23 mmHg), flammable Precursor for thiadiazoles, electronics
Quinazolinone derivative () Quinazolinone + thioacetate Methoxyphenyl, thioacetate ~356.4 (estimated) Planar heterocycle, moderate polarity Pharmaceutical intermediates
Dithioacetate-terminated AuNP linkers Alkyl chain + dithioacetate Terminal dithioacetate Variable High conductance (10⁻²–10⁻³ G₀) Molecular electronics, nanodevices

Key Observations :

  • Electronic Properties : Dithioacetate-terminated molecules exhibit conductance enhancements of up to two orders of magnitude compared to alkanethiols, attributed to efficient electron transport through sulfur-gold bonds .
  • Volatility : Ethyl dithioacetate’s lower molecular weight and higher volatility (b.p. 61°C at 23 mmHg) necessitate stringent safety protocols (e.g., explosion-proof equipment) compared to methyl derivatives, which likely have higher boiling points .
Antifungal Activity

Luliconazole, a ketene dithioacetate derivative, demonstrates potent antifungal activity against dermatophytes due to its imidazole moiety and lipophilic dichlorophenyl group .

Critical Analysis of Divergent Properties

  • Safety and Handling : Ethyl dithioacetate’s flammability (Category 3 flammable liquid) and skin irritation risks require rigorous ventilation and grounding protocols . Methyl analogs, while likely less volatile, may still pose handling challenges due to sulfur content.
  • Conductance vs. Bioactivity : Dithioacetate-AuNP systems prioritize electronic performance, whereas luliconazole derivatives balance lipophilicity and antifungal potency, highlighting the functional versatility of dithioacetate frameworks .

Biological Activity

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its efficacy as an enzyme inhibitor, particularly against tyrosinase, and its implications in treating hyperpigmentation and other related disorders.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activities. The compound's molecular formula is C11H10N2S3C_{11}H_{10}N_2S_3, and it possesses a molecular weight of 282.4 g/mol. Its structure includes a benzothiazole moiety that is crucial for its interaction with biological targets.

Property Value
Molecular Formula C11H10N2S3C_{11}H_{10}N_2S_3
Molecular Weight 282.4 g/mol
IUPAC Name This compound

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that this compound exhibits potent inhibitory effects on tyrosinase activity, making it a candidate for treating hyperpigmentation disorders.

  • IC50 Values : The compound has demonstrated an IC50 value of approximately 0.08μM0.08\,\mu M, indicating it is significantly more effective than traditional inhibitors such as kojic acid (IC50 = 24.09μM24.09\,\mu M) .

Comparison of Tyrosinase Inhibitors

Compound IC50 Value (μM\mu M)
This compound0.08
Kojic Acid24.09

The mechanism by which this compound inhibits tyrosinase involves binding at the active site of the enzyme, thereby preventing substrate access and subsequent melanin production. Kinetic studies using Lineweaver-Burk plots have confirmed that this compound competes effectively with substrates like L-DOPA and L-Tyrosine .

Antioxidant Activity

In addition to its enzyme inhibition properties, this compound has been evaluated for its antioxidant capabilities. It exhibited strong antioxidant effects in various assays, suggesting potential protective roles against oxidative stress-related conditions .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving B16F10 murine melanoma cells, this compound did not show significant cytotoxic effects at concentrations up to 20μM20\,\mu M over 48 and 72 hours . This suggests a favorable therapeutic index for further development.

Case Studies and Research Findings

  • Study on Hyperpigmentation : A recent investigation highlighted the efficacy of this compound in reducing melanin production in vitro. The results indicated a promising application in cosmetic formulations aimed at skin lightening .
  • Potential as an Antimicrobial Agent : Preliminary studies have also suggested that this compound may possess antimicrobial properties, warranting further exploration into its use as a broad-spectrum antimicrobial agent .

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